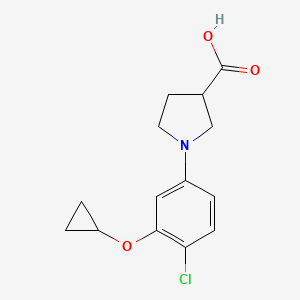
MFCD30146359
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30146359 is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30146359 can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl ring and the pyrrolidine moiety . This reaction typically requires a palladium catalyst, a base, and a boron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be utilized to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
MFCD30146359 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
MFCD30146359 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of MFCD30146359 involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA repair or signal transduction pathways, resulting in anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
4-Chloroxyphenyl derivatives: Explored for their potential as poly (ADP-ribose) polymerase inhibitors.
Cyclopropyloxyphenyl derivatives: Investigated for their unique chemical properties and biological activities.
Uniqueness
MFCD30146359 stands out due to the combination of the chloro, cyclopropyloxy, and pyrrolidine moieties, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-chloro-3-cyclopropyloxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-4-1-10(7-13(12)19-11-2-3-11)16-6-5-9(8-16)14(17)18/h1,4,7,9,11H,2-3,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOSVNMDRZXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)N3CCC(C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(3-Chloro-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247532.png)
![[3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247534.png)
![[3-[2-Bromo-5-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247544.png)
![[3-[3-Bromo-4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247552.png)
![[3-[4-Bromo-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine](/img/structure/B8247568.png)
![[3-(2,4,6-Trichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247575.png)
![[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247581.png)
![[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247587.png)
![[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B8247594.png)
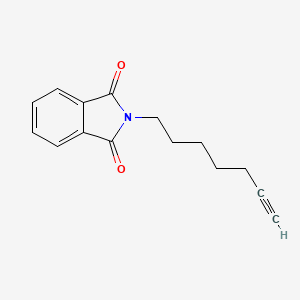
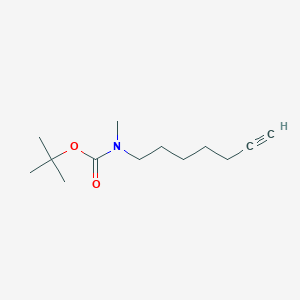
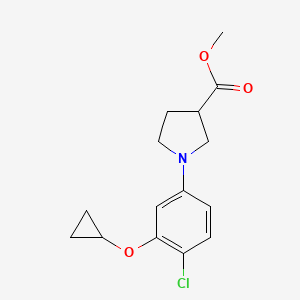
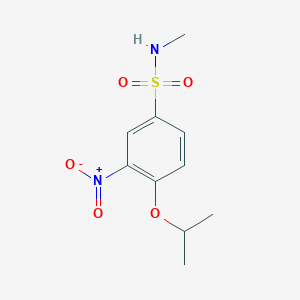
![3-(6-Methyl-pyridin-2-yl)-5,6-dihydro-8H-[1,2,4]triaZolo[4,3-a]pyraZine-7-carboxylic acid tert-butyl ester](/img/structure/B8247630.png)
